molecular formula C8H6BrF B3043012 2-Bromo-4-ethenyl-1-fluorobenzene CAS No. 701914-09-2

2-Bromo-4-ethenyl-1-fluorobenzene

Cat. No.: B3043012
CAS No.: 701914-09-2
M. Wt: 201.04 g/mol
InChI Key: LCESPRDNNUVABS-UHFFFAOYSA-N
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Description

2-Bromo-4-ethenyl-1-fluorobenzene is an aromatic compound with a benzene ring substituted with bromine, fluorine, and ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethenyl-1-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethenyl-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Formation of 2-substituted-4-ethenyl-1-fluorobenzene derivatives.

    Oxidation: Formation of 2-bromo-4-ethenyl-1-fluorobenzaldehyde or 2-bromo-4-ethenyl-1-fluorobenzoic acid.

    Reduction: Formation of 2-bromo-4-ethyl-1-fluorobenzene.

Scientific Research Applications

2-Bromo-4-ethenyl-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in studies to understand the interaction of aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethenyl-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The molecular targets and pathways depend on the specific reaction and conditions used. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring .

Comparison with Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of an ethenyl group.

    1-Bromo-4-fluorobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    2-Bromo-1-ethenyl-4-fluorobenzene: Similar structure but with different substitution patterns.

Uniqueness: 2-Bromo-4-ethenyl-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an ethenyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science .

Properties

IUPAC Name

2-bromo-4-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESPRDNNUVABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Ph3PCH3Br (57 g) in THF (240 mL) at 0° C. was dropwise added n-BuLi (1.6 N, 100 mL). The resulting mixture was allowed to warm to room temperature and stirred for 1 h. After recooling to 0° C., a solution of 3-bromo-4-fluoro-benzaldehyde (20.3 g) in THF (20 mL) was added. The resulting mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was quenched with water, concentrated, and extracted with methylene chloride. The combined organic layers were dried over magnesium sulfate, concentrated under vacuum. The crude product was purified by flash chromatography eluting with 10% ethyl acetate in hexanes to give the title compound as an oil (18 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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